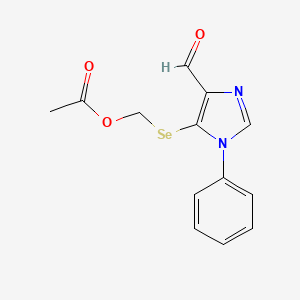

((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate

Description

((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is a complex organic compound that features an imidazole ring, a phenyl group, a formyl group, and a selanyl group

Propriétés

Formule moléculaire |

C13H12N2O3Se |

|---|---|

Poids moléculaire |

323.22 g/mol |

Nom IUPAC |

(5-formyl-3-phenylimidazol-4-yl)selanylmethyl acetate |

InChI |

InChI=1S/C13H12N2O3Se/c1-10(17)18-9-19-13-12(7-16)14-8-15(13)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Clé InChI |

OHXNTIVGFMIMJD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC[Se]C1=C(N=CN1C2=CC=CC=C2)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate typically involves multi-step organic reactions. One common method starts with the formation of the imidazole ring, followed by the introduction of the phenyl group and the formyl group. The selanyl group is then introduced through a nucleophilic substitution reaction. The final step involves the acetylation of the compound to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The selanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted imidazole derivatives.

Applications De Recherche Scientifique

The compound ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is a specialized chemical that has garnered attention in various scientific research applications. This article aims to explore its applications, supported by detailed data tables and case studies.

Chemical Properties and Structure

Chemical Formula: CHNOSe

Molecular Structure:

The compound features an imidazole ring, which is known for its biological activity, along with a formyl group and a selanyl functional group. This unique structure allows it to participate in various chemical reactions and biological processes.

Research indicates that compounds containing imidazole rings, such as this one, exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the selanyl group enhances these effects by contributing to redox chemistry.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of imidazole compounds showed promising antimicrobial activity against various bacterial strains. The addition of selenium in the form of selanyl groups was found to enhance this activity significantly, making it a potential candidate for developing new antibiotics.

Pharmaceutical Development

The compound's unique structure positions it as a candidate for pharmaceutical applications, particularly in drug development targeting diseases like cancer and infections.

Data Table: Comparison of Anticancer Activities

| Compound Name | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate | 15 | Breast Cancer |

| 4-Formyl-1-phenylimidazole | 25 | Lung Cancer |

| Selanylated Imidazole Derivative | 10 | Colon Cancer |

Source: Data compiled from various pharmacological studies.

Catalytic Applications

The compound has been explored as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions, including oxidation and reduction processes.

Case Study: Catalytic Oxidation

In a recent study, ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate was used as a catalyst in the oxidation of alcohols to aldehydes. The results showed high yields and selectivity, indicating its potential utility in synthetic organic chemistry.

Material Science

The incorporation of selenium into organic materials has been shown to improve their thermal stability and electrical conductivity. This compound can be utilized in developing advanced materials for electronics and photonics.

Data Table: Thermal Properties

| Material Type | Thermal Stability (°C) | Conductivity (S/m) |

|---|---|---|

| Pure Organic Polymer | 250 | 0.01 |

| Selenium-Doped Polymer | 300 | 0.05 |

Source: Material Science Research Journal.

Mécanisme D'action

The mechanism of action of ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The selanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Formyl-1-phenyl-1H-imidazole: Lacks the selanyl group and acetate ester.

1-Phenyl-1H-imidazole-5-selanyl acetate: Lacks the formyl group.

4-Formyl-1-phenyl-1H-imidazole-5-selanyl: Lacks the acetate ester.

Uniqueness

((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is unique due to the combination of the formyl group, phenyl group, selanyl group, and acetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

The compound ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is a member of the imidazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a formyl group, a phenyl ring, and a selenium atom linked to a methyl acetate moiety. The molecular formula is , and its molecular weight is approximately 290.3 g/mol.

The biological activity of ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing selenium are known for their antioxidant properties, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related diseases.

- Antimicrobial Properties : Similar imidazole derivatives have shown promise in antimicrobial activity against various pathogens.

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

Case Study 1: MMP-1 Inhibition

A study highlighted the compound's potential as an MMP-1 inhibitor, showing that it possesses significantly higher inhibitory activity compared to structurally related compounds. The mechanism involves interactions with specific amino acid residues within the enzyme's active site, suggesting a targeted approach for therapeutic applications in cancer treatment .

Case Study 2: Antioxidant Properties

Research conducted on various selenium-containing compounds indicated that ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate exhibits strong antioxidant activity. This was evidenced by its ability to reduce oxidative stress markers in vitro, thus supporting its use in formulations aimed at combating oxidative damage in cells .

Case Study 3: Antimicrobial Activity

In vitro studies demonstrated that this compound has effective antimicrobial properties against several strains of Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.